Cas no 3379-41-7 (1,1'-oxybis(4-phenoxybenzene))

1,1'-oxybis(4-phenoxybenzene) 化学的及び物理的性質
名前と識別子
-
- 1,1'-Oxybis(4-phenoxybenzene)
- BD234374
- 4.4'-Diphenoxy-diphenylaether
- di-p-nitrophenyl phosphorazidate
- KB-251084
- bis(p-nitrophenyl) phosphoric azide
- AK102835
- di(4-nitrophenyl)-phosphorazidate
- ANW-65353
- CTK8C0847
- di(p-nitrophenyl) phosphorazidate
- Bis(4-Nitrophenyl) phosphorazidate
- KB265473
- bis-(4-phenoxy-phenyl)-ether
- di-(4-nitrophenyl)phosphorazidate
- bis(p-phenoxyphenyl) ether
- 4,4'-diphenoxydiphenyl ether
- Bis-(4-phenoxy-phenyl)-aether
- bis(p-nitrophenyl)phosphorazidate
- bis(phenoxyphenyl) ether
- 1,1'-oxybis(4-phenoxy-benzene)
- 4,4'-diphenoxydiphenyl eth
- GQGTXJRZSBTHOB-UHFFFAOYSA-N
- D5832
- MFCD04034598
- Benzene, 1,1'-oxybis[4-phenoxy-
- 1-Phenoxy-4-(4-phenoxyphenoxy)benzene
- A875193
- 1-Phenoxy-4-(4-phenoxyphenoxy)benzene #
- DTXSID601308249
- Benzene, 1,1'-oxybis*4-phenoxy-
- F87939
- Ether, bis(p-phenoxyphenyl)
- 4,4'-Diphenoxydiphenylather
- SCHEMBL435149
- 4,4'-oxybis(phenoxybenzene)
- 1,1a(2)-Oxybis[4-phenoxybenzene]
- 3379-41-7
- 1,1'-oxybis(4-phenoxybenzene)
-
- MDL: MFCD04034598
- インチ: InChI=1S/C24H18O3/c1-3-7-19(8-4-1)25-21-11-15-23(16-12-21)27-24-17-13-22(14-18-24)26-20-9-5-2-6-10-20/h1-18H
- InChIKey: GQGTXJRZSBTHOB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 354.12564
- どういたいしつりょう: 354.126
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7A^2
- 疎水性パラメータ計算基準値(XlogP): 7.3
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.176
- ゆうかいてん: No data available
- ふってん: 470°C at 760 mmHg
- フラッシュポイント: 161°C
- 屈折率: 1.618
- PSA: 27.69
- じょうきあつ: No data available
1,1'-oxybis(4-phenoxybenzene) セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
1,1'-oxybis(4-phenoxybenzene) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | M1238835-5g |
4,4''-DiphenoxydiphenylEther |
3379-41-7 | 98% | 5g |
RMB 400.00 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D833941-25g |
4,4'-Diphenoxydiphenyl Ether |
3379-41-7 | 98% | 25g |
¥2,200.00 | 2022-10-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5832-1G |
4,4'-Oxybis(phenoxybenzene) |
3379-41-7 | >98.0%(HPLC) | 1g |
¥410.00 | 2024-04-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D833941-1g |
4,4'-Diphenoxydiphenyl Ether |
3379-41-7 | 98% | 1g |
¥192.00 | 2022-10-10 | |
Cooke Chemical | M1238835-1g |
4,4''-DiphenoxydiphenylEther |
3379-41-7 | 98% | 1g |
RMB 153.60 | 2025-02-20 | |
eNovation Chemicals LLC | D627085-25g |
4,4'-Diphenoxydiphenyl Ether |
3379-41-7 | 97% | 25g |
$465 | 2025-02-26 | |
1PlusChem | 1P00CMWH-25g |
Bis(p-phenoxyphenyl) ether |
3379-41-7 | 98% | 25g |
$326.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574817-1g |
4,4'-Oxybis(phenoxybenzene) |
3379-41-7 | 98% | 1g |
¥225.00 | 2024-05-18 | |
eNovation Chemicals LLC | D627085-25g |
4,4'-Diphenoxydiphenyl Ether |
3379-41-7 | 97% | 25g |
$465 | 2024-05-24 | |
eNovation Chemicals LLC | D627085-1g |
4,4'-Diphenoxydiphenyl Ether |
3379-41-7 | 97% | 1g |
$200 | 2023-09-02 |
1,1'-oxybis(4-phenoxybenzene) 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
1,1'-oxybis(4-phenoxybenzene)に関する追加情報
Introduction to 1,1'-oxybis(4-phenoxybenzene) (CAS No. 3379-41-7)
1,1'-oxybis(4-phenoxybenzene), with the chemical formula C20H16O3, is a significant compound in the field of organic chemistry and pharmaceutical research. This review provides an in-depth exploration of its chemical properties, synthesis methods, and emerging applications, particularly in medicinal chemistry and materials science.
The molecular structure of 1,1'-oxybis(4-phenoxybenzene) features a central oxygen atom bridging two phenyl rings, each substituted with a phenoxy group at the para position. This unique architecture imparts distinct electronic and steric properties, making it a versatile intermediate in the synthesis of more complex molecules. The compound's stability under various conditions and its ability to participate in multiple reactions have garnered attention from researchers worldwide.
In recent years, 1,1'-oxybis(4-phenoxybenzene) has been extensively studied for its potential applications in drug development. Its rigid biphenyl core serves as an excellent scaffold for designing bioactive molecules. For instance, modifications at the phenoxy groups have led to the discovery of novel compounds with antimicrobial and anti-inflammatory properties. These findings align with the growing demand for structurally diverse pharmacophores to combat resistant pathogens.
The synthesis of 1,1'-oxybis(4-phenoxybenzene) typically involves the condensation of 4-hydroxyphenol derivatives under controlled conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These methods not only improve efficiency but also minimize waste, aligning with sustainable chemistry principles.
One of the most compelling aspects of 1,1'-oxybis(4-phenoxybenzene) is its role in materials science. Its aromatic structure and thermal stability make it a promising candidate for use in organic electronics and polymer formulations. Researchers have explored its incorporation into conductive polymers and liquid crystals, demonstrating its potential to enhance material performance. These studies highlight the interdisciplinary nature of modern chemical research.
The pharmacological profile of 1,1'-oxybis(4-phenoxybenzene) has been further investigated in preclinical studies. Initial results suggest that derivatives of this compound exhibit significant activity against certain types of cancer cells by inhibiting key signaling pathways. While further research is needed to validate these findings in clinical trials, the preliminary data are encouraging for future drug development efforts.
The compound's interaction with biological targets has also been examined using computational chemistry methods. Molecular docking simulations have revealed that 1,1'-oxybis(4-phenoxybenzene) can bind effectively to enzymes and receptors involved in metabolic disorders. This information has guided the design of more targeted analogs with improved pharmacokinetic properties.
Environmental considerations play a crucial role in the evaluation of 1,1'-oxybis(4-phenoxybenzene). Studies have assessed its degradation pathways and ecotoxicological impact under various environmental conditions. The findings indicate that proper handling and disposal protocols can mitigate any potential risks associated with its use.
The future prospects for 1,1'-oxybis(4-phenoxybenzene) are promising, with ongoing research focusing on expanding its applications across multiple domains. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory discoveries into practical solutions for societal challenges.
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